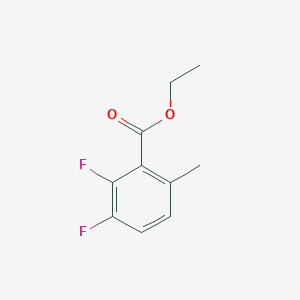![molecular formula C8H13NO2 B13026103 (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine is a complex heterocyclic compound featuring a fused ring system that includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine typically involves multi-step processes that include cyclization reactions. One common approach is the use of N-heterocyclic carbene-catalyzed azabenzoin reactions followed by radical-initiated cascade cyclizations . These reactions are carried out under mild conditions, often in the presence of specific catalysts and solvents such as dichloromethane or chloroform.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups within the molecule are replaced by other groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: Another heterocyclic compound with a similar ring structure but different functional groups.
1,4-Thiazine: Contains sulfur instead of oxygen, leading to different chemical properties and reactivity.
Uniqueness
(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in its fused ring system. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3Z,6aR,9aS)-5,6,6a,7,9,9a-hexahydro-2H-furo[3,4-b][1,4]oxazocine |
InChI |
InChI=1S/C8H13NO2/c1-2-4-11-8-6-10-5-7(8)9-3-1/h1-2,7-9H,3-6H2/b2-1-/t7-,8-/m1/s1 |
InChI Key |
BWVUMZXOVZDWPP-LQKKCHKWSA-N |
Isomeric SMILES |
C1/C=C\CO[C@@H]2COC[C@H]2N1 |
Canonical SMILES |
C1C=CCOC2COCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
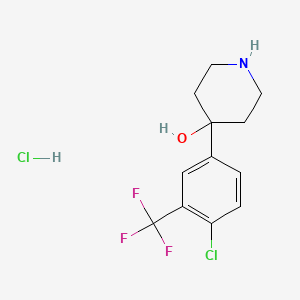

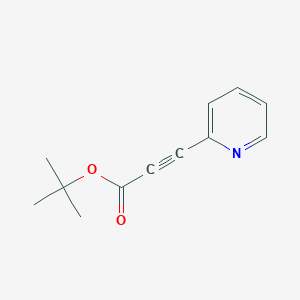
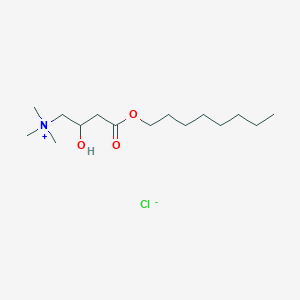
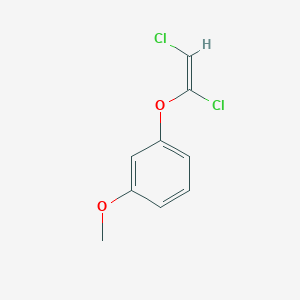
![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
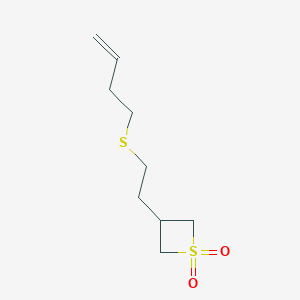

![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)
